2-ethylThieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-6-9-5-3-4-12-7(5)8(11)10-6/h3-4H,2H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRLUFALASHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442027 | |
| Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117299-61-3 | |
| Record name | Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of the 2 Ethylthieno 3,2 D Pyrimidin 4 3h One Scaffold
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone for modifying the thieno[3,2-d]pyrimidine (B1254671) scaffold, typically occurring at the C4 and C2 positions after their conversion to suitable leaving groups, such as halides.
A common strategy involves the chlorination of the 4-oxo group to facilitate substitution. The resulting 4-chloro-thieno[3,2-d]pyrimidine is a key intermediate for introducing a wide range of nucleophiles. capes.gov.br Research has demonstrated that these 4-chloro derivatives readily undergo nucleophilic aromatic substitution (SNAr) with various reagents. capes.gov.brnih.gov For instance, O-alkylation can be achieved using sodium alkoxides, such as sodium ethylate or methanolate, to produce 4-alkoxy derivatives. mdpi.com Similarly, the introduction of arylether and thioether linkages at the C4 position is accomplished by reacting the 4-chloro intermediate with phenolic or thiophenolic compounds in the presence of a base like potassium carbonate. mdpi.com Hydrazine can also be used as a nucleophile, reacting with the 4-chloro compound to yield 4-hydrazino-thieno[3,2-d]pyrimidines. mdpi.com
The C2 position is also a viable site for nucleophilic substitution. Studies have shown that diverse acyl and sulfonyl substituents can be introduced at this position by reacting a precursor like N-benzylthieno[3,2-d]pyrimidin-2-amine with various acyl chlorides or sulfonyl chlorides. researchgate.net
The following table summarizes representative nucleophilic substitution reactions on the thieno[3,2-d]pyrimidine core.
| Starting Material | Reagent(s) | Position of Substitution | Product Type |
| 4-Chloro-thieno[3,2-d]pyrimidine | Sodium Ethylate / Methanolate | C4 | 4-Alkoxy-thieno[3,2-d]pyrimidine mdpi.com |
| 4-Chloro-thieno[3,2-d]pyrimidine | Thiophenol, K₂CO₃ | C4 | 4-Thioether-thieno[3,2-d]pyrimidine mdpi.com |
| 4-Chloro-thieno[3,2-d]pyrimidine | Hydrazine Hydrate | C4 | 4-Hydrazino-thieno[3,2-d]pyrimidine mdpi.com |
| N-benzylthieno[3,2-d]pyrimidin-2-amine | 4-methylbenzoyl chloride, Pyridine (B92270) | C2 (on amine) | 2-[N-(4-Methylbenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidine researchgate.net |
Electrophilic Substitution Reactions
The electrophilic substitution reactivity of the thieno[3,2-d]pyrimidine system differs significantly from its thieno[2,3-d] isomer. While studies on the thieno[2,3-d]pyrimidin-4(3H)-one isomer show that electrophilic attack, such as nitration, can result in ipso-substitution of groups on the thiophene (B33073) ring at the C5 position, the reactivity of the thieno[3,2-d]pyrimidine core follows a different pattern. journalcsij.comscienceweb.uz
For the thieno[3,2-d]pyrimidine scaffold, research indicates that electrophilic substitution reactions preferentially occur on the thiophene ring at the C7 position. capes.gov.br This suggests that C7 is the most nucleophilic carbon on the heterocyclic core, directing the introduction of electrophiles to this site. This reactivity allows for the functionalization of the thiophene portion of the molecule, complementing the nucleophilic substitutions that are more common on the pyrimidine (B1678525) ring.
| Scaffold | Position of Electrophilic Attack | Type of Reaction |
| Thieno[3,2-d]pyrimidine | C7 | General Electrophilic Substitution capes.gov.br |
| Thieno[2,3-d]pyrimidin-4(3H)-one | C5 | Electrophilic ipso-Substitution (e.g., Nitration) journalcsij.comscienceweb.uz |
Functional Group Interconversions on the Thienopyrimidinone Core
Functional group interconversions (FGIs) are crucial for fine-tuning the properties of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. These reactions modify existing functional groups without altering the core heterocyclic structure.
A notable example of an FGI is the demethylation of methoxy-substituted aryl groups attached to the scaffold. In one study, a 3-(3-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one was treated with boron trifluoride methyl sulfide (B99878) complex (BF₃·SMe₂) to cleave the methyl ethers, yielding the corresponding dihydroxylated product, 3-(3-hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov This transformation from an ether to a phenol (B47542) is a key step in synthesizing derivatives with potential for hydrogen bonding interactions.
| Starting Compound | Reagent(s) | Functional Group Transformation | Product |
| 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one nih.gov | BF₃·SMe₂ | O-Demethylation (Ar-OCH₃ → Ar-OH) | 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one nih.gov |
Development of Hybrid Scaffolds Incorporating 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one
The development of hybrid molecules, which combine the thieno[3,2-d]pyrimidine scaffold with other pharmacologically relevant moieties, is a modern strategy in drug design. This approach aims to create multifunctional molecules with novel or enhanced activities.
A powerful method for creating such hybrids is through palladium-catalyzed cross-coupling reactions. The Suzuki reaction, in particular, has been successfully employed to link the thieno[3,2-d]pyrimidine core to various aryl and heteroaryl systems. nih.gov This is typically achieved by first creating a halogenated thienopyrimidine intermediate, which can then be coupled with a wide range of aryl or heteroaryl boronic acids. This strategy allows for the systematic exploration of structure-activity relationships by introducing diverse substituents. nih.gov Research has described the synthesis of various derivatives through sequential SNAr reactions followed by Suzuki coupling to generate these complex hybrid structures. nih.gov This modular approach provides access to a large chemical space of novel compounds built upon the thieno[3,2-d]pyrimidine framework.
| Core Scaffold | Coupling Reaction | Coupled Fragment | Resulting Hybrid Structure |
| Halogenated Thieno[3,2-d]pyrimidine | Suzuki Reaction | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl-substituted Thieno[3,2-d]pyrimidine nih.gov |
Structure Activity Relationship Sar Investigations of 2 Ethylthieno 3,2 D Pyrimidin 4 3h One Analogs
Positional and Substituent Effects on Molecular Recognition
Substitutions at the C2-Position: The C2 position is a critical site for modulating the activity of thieno[3,2-d]pyrimidine (B1254671) analogs. In the context of anti-mycobacterial agents, research has shown that a 2-(pyridin-2-yl) group is a key pharmacophore. A study screening for inhibitors of Mycobacterium ulcerans identified a hit compound featuring a 2-(6-methylpyridin-2-yl) group. biorxiv.org Subsequent optimization revealed that moving the methyl group to the 4-position of the pyridine (B92270) ring, yielding 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, resulted in the most potent analog with submicromolar activity. biorxiv.org This highlights the importance of the substituent's placement on the C2-aryl ring for target engagement. Further studies targeting DNA gyrase involved synthesizing a series of derivatives with N-benzylamine groups at the C2-position, which were further modified with various acyl and sulfonyl substituents, indicating that this position is amenable to diverse chemical modifications to tune binding affinity. researchgate.net
Substitutions at the N3-Position: The N3 position of the pyrimidinone ring is frequently substituted to explore interactions within the solvent-exposed regions of active sites. In a series of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, the N3 position was functionalized with 3-methoxybenzyl and 3-hydroxybenzyl groups. nih.gov These substitutions are integral to positioning the molecule correctly within the enzyme's binding pocket. For sirtuin inhibitors, the N3 pyrimidine (B1678525) nitrogen was found to be solvent-exposed, and modifications at this position had a relatively small impact on inhibitory activity compared to other positions. acs.org
Substitutions at the C4-Position: The C4 position offers another vector for chemical modification. In the development of dual-stage antiplasmodial agents, the 4-oxo group of a thieno[3,2-d]pyrimidin-4(3H)-one hit was replaced with various substituents via nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. mdpi.com Replacing the oxygen with a chlorine atom (4-chloro derivative) maintained good activity against the erythrocytic stage of P. falciparum and improved activity against the hepatic stage of P. berghei. mdpi.com Further substitutions with amino, hydrazino, arylether, and thioether moieties demonstrated that a wide range of functional groups can be tolerated at this position, each conferring distinct activity profiles. mdpi.com
Substitutions at the C6-Position: The C6 position, located on the thiophene (B33073) ring, is crucial for establishing deep interactions within target binding sites. In a series of potent pan-sirtuin inhibitors, a carboxamide linker at the C6 position was found to be optimal for activity. acs.org These thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bind within the active site cleft, occupying the nicotinamide (B372718) C-pocket. acs.org Similarly, in the design of PI3Kδ inhibitors, introducing piperazinone motifs at the C6 position led to compounds with high potency and selectivity. bohrium.com SAR studies showed that a hydrophobic alkyl group on the piperazinone ring was essential for PI3Kδ potency. bohrium.com
Table 1: Summary of Positional and Substituent Effects on Thieno[3,2-d]pyrimidine Analogs
| Position | Substituent Type | Target Class | Key Finding | Reference |
|---|---|---|---|---|
| C2 | Methyl-substituted Pyridyl | Anti-mycobacterial | The position of the methyl group on the pyridine ring (4-position being optimal) is crucial for potency against M. ulcerans. | biorxiv.org |
| C2 | N-Acyl/Sulfonyl-N-benzylamino | DNA Gyrase | Diverse substitutions are tolerated, allowing for the fine-tuning of binding affinity through interactions with residues like THR165 and ASN46. | researchgate.net |
| N3 | Hydroxybenzyl | 17β-HSD2 | Substituents at N3 influence the molecule's conformation and interaction with the enzyme. | nih.gov |
| C4 | Chloro, Amino, Arylether | Antiplasmodial (Plasmodium) | Substitution of the 4-oxo group is a valid strategy to improve activity against different parasite life stages. | mdpi.com |
| C6 | Carboxamide | Sirtuins (SIRT1/2/3) | A C6-carboxamide linker is critical for potent inhibition, occupying the nicotinamide C-pocket. | acs.org |
| C6 | Piperazinone | PI3Kδ | Piperazinone motifs at C6 enhance potency and selectivity over piperazine (B1678402) counterparts. | bohrium.com |
Impact of the Ethyl Substituent on Molecular Interactions and Selectivity
While extensive research exists on various C2 substituents, the specific impact of a 2-ethyl group must be inferred from broader SAR principles. The C2 position is a key determinant of a compound's interaction profile, and the nature of the substituent here—ranging from simple alkyl groups to complex aryl systems—dictates both potency and selectivity.
The ethyl group is a small, hydrophobic substituent. In many kinase inhibitors, small alkyl groups at positions analogous to C2 fit into small, hydrophobic pockets within the ATP-binding site. For example, in the development of anti-mycobacterial agents based on the thieno[3,2-d]pyrimidine scaffold, the presence and position of a methyl group on a C2-pyridyl ring was found to be critical for activity, demonstrating the sensitivity of the binding pocket to small alkyl substitutions. biorxiv.org
The ethyl group, being slightly larger than a methyl group, would occupy a correspondingly larger volume in the binding pocket. Its hydrophobic nature would favor interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. In studies on DNA gyrase inhibitors, the C2 position was functionalized with larger groups like N-benzylamine, which were shown to interact with hydrophobic residues ILE78 and PRO79. researchgate.net This suggests that the C2-binding region can accommodate varying degrees of hydrophobicity and steric bulk. An ethyl group would provide a balance between occupying this hydrophobic space without inducing the steric clashes that a much larger group might cause, potentially leading to enhanced selectivity for targets with appropriately sized pockets.
Conformational Analysis and its Influence on Biological Engagement
The rigid, planar structure of the fused thieno[3,2-d]pyrimidine ring system serves as a rigid scaffold that pre-organizes substituents into a defined conformational space, a strategy often referred to as "conformational freezing". nih.govmdpi.com This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.
The orientation of the thieno[3,2-d]pyrimidine core within the active site is critical for biological activity. X-ray crystallography studies of a thieno[3,2-d]pyrimidine-6-carboxamide inhibitor bound to SIRT3 revealed a specific binding mode. acs.org The planar thienopyrimidine core was observed to form a π-stacking interaction with the phenyl ring of a phenylalanine residue (Phe157) in the active site. acs.org This type of interaction is a major driver of binding affinity and demonstrates a preferred conformation for biological engagement where the flat aromatic surface of the ligand aligns with a corresponding flat surface on the protein target.
Furthermore, the pyrimidine nitrogen atoms play a role in defining the binding orientation. In the SIRT3 co-crystal structure, the N1 nitrogen was oriented to form a hydrogen bond with the backbone of Phe157, further anchoring the compound in a specific conformation. acs.org Molecular docking studies of other thieno[3,2-d]pyrimidine-based inhibitors targeting EGFR and Aromatase have also supported the importance of specific conformations for effective binding. nih.gov
Ligand-Induced Conformational Changes in Target Macromolecules
The binding of a ligand to its target is not a simple lock-and-key interaction but a dynamic process that can involve conformational changes in both the ligand and the macromolecule. Thieno[3,2-d]pyrimidine derivatives have been shown to induce such changes upon binding.
Docking studies of thieno[3,2-d]pyrimidine derivatives in other targets also suggest the potential for induced-fit mechanisms. For instance, the successful docking of these ligands into the active sites of EGFR and Aromatase implies that the target enzymes can accommodate the specific shape and electrostatic profile of the inhibitors, often involving minor adjustments in the side chains of active site residues to optimize contacts. nih.gov In antiplasmodial research, the ability of a wide variety of 4-substituted derivatives to bind suggests a degree of flexibility and adaptability in the binding site of the Plasmodium target. mdpi.com
Mechanistic Elucidation of Biochemical and Cellular Interactions of 2 Ethylthieno 3,2 D Pyrimidin 4 3h One and Derivatives
Investigation of Anti-proliferative Effects in Model Systems
Thienopyrimidinone derivatives have demonstrated notable anti-proliferative properties across various cancer cell lines. The core scaffold allows for extensive functional group modifications, leading to a broad spectrum of biological activities, including cytostatic and apoptotic effects. nih.gov
Early investigations into the thieno[3,2-d]pyrimidine (B1254671) scaffold revealed that compounds containing this moiety exhibited moderate activity against tumor cell proliferation in vitro. nih.gov Subsequent research focused on synthesizing and evaluating derivatives with enhanced potency and selectivity. For instance, a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives bearing a 1,2,4-triazole (B32235) scaffold were assessed for their effectiveness against MCF-7 (breast), HCT-116 (colorectal), and PC-3 (prostate) cancer cell lines. nih.gov The structure-activity relationship (SAR) analysis from this study indicated that the presence of a cyclopenta nih.govnih.govthieno[2,3-d] nih.govnih.govnih.govtriazolo[1,5-a]pyrimidinone core enhanced the cytotoxicity, with a particular selectivity for MCF-7 cells. nih.gov
Another study focused on halogenated thieno[3,2-d]pyrimidines, identifying two compounds that exhibited anti-proliferative properties against several cancer cell lines and were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Similarly, research into thieno[2,3-d]pyrimidin-4(3H)-ones found that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed broad cytotoxic activity across numerous cancer cell lines, with the highest sensitivity observed in the MDA-MB-435 melanoma cell line. nih.gov
The anti-proliferative mechanism of some derivatives has been linked to the inhibition of specific enzymes. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cultures by inducing cell cycle arrest. nih.gov
Table 1: Anti-proliferative Activity of Selected Thienopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Finding | Reference |
|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Leukemia L1210 | Induce apoptosis | nih.gov |
| Thieno[3,2-d]pyrimidin-4(3H)-one with 1,2,4-triazole scaffold | MCF-7 (Breast) | Enhanced cytotoxicity | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) III | NCI 60 cell lines | Significant antitumor efficacy | nih.gov |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | High cytotoxicity (GP = -31.02%) | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative | Non-small cell lung cancer | Suppressed proliferation | nih.gov |
Molecular Basis of Anti-Infective Action (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)
The thienopyrimidine scaffold has proven to be a versatile framework for the development of a wide range of anti-infective agents. nih.gov
Antibacterial Activity Derivatives of the thieno[2,3-d]pyrimidine class have shown potent antibacterial activity, particularly against multi-drug resistant Gram-positive organisms. nih.gov In one study, two synthesized thieno[2,3-d]pyrimidinediones demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov Further research into thieno[2,3-d]pyrimidine-based hybrids identified compounds with potent effects against Staphylococcus aureus, with MIC values as low as 4 μg/mL. nih.gov These compounds also proved effective at disrupting and eradicating established biofilms, and time-dependent killing studies showed they had a more rapid bactericidal action than vancomycin. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) or DNA gyrase. nih.govresearchgate.net
Antifungal Activity Several thienopyrimidine derivatives have been reported to possess antifungal properties. Halogenated thieno[3,2-d]pyrimidines, alongside their anti-proliferative effects, exhibited selective inhibition of clinical strains of Cryptococcus neoformans. nih.gov Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, a related class, also showed effective antifungal activity against hyphomycetes, comparable to the standard drug miconazole. nih.gov Additionally, other studies have explored thieno[2,3-d]pyrimidine derivatives for their activity against plant-pathogenic fungi like Piricularia oryzae, which causes rice blast disease. nih.gov
Antiviral Activity The development of thienopyrimidine-based antiviral agents has also been an area of interest. While direct studies on 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one are limited, related nucleoside analogues have been synthesized and evaluated. A series of 1,2,3-triazolyl nucleoside analogues showed moderate activity against the influenza A/PR/8/34/(H1N1) virus, with IC50 values ranging from 24.3 µM to 57.5 µM. mdpi.com
Antiparasitic Activity The thieno[3,2-d]pyrimidine core has served as a foundation for potent antiparasitic agents. A derivative known as Gamhepathiopine, which is a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, was identified as being active against both the asexual and sexual stages of the malaria parasite. researchgate.net Further work on 4-substituted thieno[3,2-d]pyrimidines yielded compounds with in vitro activity against the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. researchgate.net In a significant development, a class of 2,4-Diaminothieno[3,2-d]pyrimidines (DATPs) was identified as a novel type of anthelmintic. nih.govplos.org These compounds show efficacy against the human whipworm Trichuris trichiura, a parasite for which current drugs have low efficacy. nih.govplos.org Importantly, the DATPs are active against both the adult parasite and its egg stages, suggesting they could be used in environmental control strategies to break the parasite's lifecycle. plos.orgresearchgate.net
Table 2: Anti-Infective Spectrum of Thienopyrimidine Derivatives
| Derivative Class | Target Organism | Activity/Finding | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VRE (Bacteria) | Potent activity (MIC 2-16 mg/L) | nih.gov |
| Thieno[2,3-d]pyrimidine-DHPS hybrids | Staphylococcus aureus (Bacteria) | MIC as low as 4 μg/mL; disrupts biofilms | nih.gov |
| Halogenated thieno[3,2-d]pyrimidines | Cryptococcus neoformans (Fungus) | Selective inhibition | nih.gov |
| 1,2,3-Triazolyl nucleoside analogues | Influenza A (H1N1) (Virus) | Moderate activity (IC50 ~24-58 µM) | mdpi.com |
| 4-Substituted thieno[3,2-d]pyrimidines | Plasmodium falciparum (Parasite) | Activity against erythrocytic stage | researchgate.net |
| 2,4-Diaminothieno[3,2-d]pyrimidines | Trichuris trichiura (Whipworm) | Activity against adult and egg stages | nih.govplos.org |
Modulation of Key Biochemical Pathways by Thienopyrimidinone Analogs
The diverse biological effects of thienopyrimidinone analogs stem from their ability to interact with and modulate a variety of key biochemical pathways and enzymes. Their structural similarity to purines allows them to act as inhibitors for numerous cellular targets. nih.gov
One of the most studied mechanisms is kinase inhibition. The thieno[3,2-d]pyrimidine scaffold is a component in molecules designed as kinase inhibitors, which are crucial for treating diseases like cancer. nih.govgoogle.com However, not all derivatives function this way; certain halogenated thieno[3,2-d]pyrimidines with anti-proliferative effects did not show inhibitory activity against a panel of twenty kinases, suggesting their effects are mediated by other mechanisms. nih.gov Some thieno[2,3-d]pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and PI3K, key components in cell signaling pathways that are often dysregulated in cancer. nih.gov Another derivative was found to inhibit Traf2- and Nck-interacting protein kinase (TNIK), a target in the Wnt/β-catenin signaling pathway relevant to colorectal cancer. acs.org
In the context of anti-infective action, thienopyrimidinones have been identified as potent inhibitors of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD). acs.org This enzyme is essential for bacterial growth, and its inhibition by these compounds occurs through a unique "tyrosine-flipping" mechanism that restructures the active site, preventing the binding of its natural substrate. acs.org Other bacterial targets include DNA gyrase and dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria but absent in humans. nih.govresearchgate.net
Beyond cancer and infectious diseases, thienopyrimidinone analogs have been developed as inhibitors for other enzymes. A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was discovered to be a selective inhibitor of d-dopachrome (B1263922) tautomerase (D-DT or MIF2), which deactivates the mitogen-activated protein kinase (MAPK) pathway. nih.gov Additionally, conformationally restricted thieno[3,2-d]pyrimidinones have been synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in hormone-dependent cancers. mdpi.com Other analogs have been designed to target enzymes in the arachidonic acid pathway, such as 15-lipoxygenase (15-LOX) and cyclooxygenases (COX-1/COX-2), which are involved in inflammation. nih.gov
Computational and Theoretical Chemistry in 2 Ethylthieno 3,2 D Pyrimidin 4 3h One Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-ethylthieno[3,2-d]pyrimidin-4(3H)-one, molecular docking is extensively used to simulate its interaction with various protein targets, thereby elucidating potential mechanisms of action and guiding the synthesis of more effective derivatives.
Derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes implicated in disease. For instance, novel 6,7-disubstituted thienopyrimidin-4-one compounds were identified as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) through computational modeling of fragments bound to the active site. nih.gov This highlights the utility of in silico screening in identifying lead compounds.
In other research, derivatives of benzothieno[3,2-d]pyrimidin-4-one were investigated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking studies were crucial in understanding the structure-activity relationships and the specific interactions with the COX-2 active site residues. nih.gov One particular derivative bearing an antipyrine (B355649) moiety demonstrated a high binding affinity for COX-2. nih.gov
Furthermore, thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov Molecular docking simulations were performed on the most potent and selective compounds to reveal their binding modes and key interactions with important amino acid residues within the active sites of h-NTPDase isoforms. nih.gov Similarly, the thieno[2,3-d]pyrimidin-4(3H)-one core, an isomer of the title compound, has been explored for its anticancer potential through docking studies against targets like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). nih.gov The insights gained from these docking studies, such as key hydrogen bonds and hydrophobic interactions, are instrumental in the rational design of new derivatives with improved inhibitory activity. nih.govresearchgate.net
The following table summarizes representative molecular docking studies on thienopyrimidine derivatives, showcasing the variety of targets and the calculated binding affinities.
| Derivative Class | Protein Target | Key Findings |
| 6,7-disubstituted thienopyrimidin-4-ones | PDK1 | Computational modeling of fragments led to the synthesis of micromolar inhibitors. nih.gov |
| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | COX-2 | Docking revealed interactions with active site residues, with one derivative showing high affinity. nih.gov |
| 4-substituted thieno[3,2-d]pyrimidines | h-NTPDases | Docking elucidated binding modes of selective inhibitors for different h-NTPDase isoforms. nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | EGFR and PI3K | Docking studies predicted mechanisms of action and guided the design of potent anticancer agents. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the research of this compound and its analogs, DFT calculations are pivotal for understanding the molecule's electronic properties, which in turn dictate its reactivity and potential interactions with biological targets.
DFT calculations can provide valuable information on various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals. researchgate.net These parameters are crucial for predicting sites of electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. nih.gov For instance, a theoretical study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives employed DFT to gain insights into their antioxidant potential by analyzing their electronic properties. researchgate.net
The choice of the functional and basis set, such as B3LYP/6-311G(d,p), is critical for obtaining reliable and accurate results for geometry optimization and electronic property calculations. nih.govmdpi.com Such calculations have been successfully applied to various pyrimidine (B1678525) derivatives to elucidate their chemical reactivity and stability. nih.govnih.gov
A key application of DFT in chemical reactivity theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. mdpi.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is fundamental in predicting the chemical behavior of compounds like this compound. For example, in a study of a pyrimidine derivative, the HOMO and LUMO energies were calculated to understand its electron-donating and accepting capabilities, which are crucial for its biological activity. mdpi.com The HOMO-LUMO energy gap can also be correlated with the outcomes of molecular docking studies, providing a more comprehensive understanding of a molecule's potential as a drug candidate. nih.gov
The following table illustrates the type of data obtained from DFT and HOMO/LUMO analysis for related heterocyclic compounds.
| Compound Type | Computational Method | Calculated Parameters | Significance |
| Pyrimidine derivative | DFT B3LYP/6-311G(d,p) | HOMO energy, LUMO energy, HOMO-LUMO gap | Predicts chemical reactivity and electron transfer capabilities. mdpi.com |
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | DFT B3LYP/6-311G(d,p) | HOMO-LUMO energy gaps, ionization potentials | Characterizes reactivity and stability as potential antioxidants. researchgate.net |
Homology Modeling and Structure-Based Design
Structure-based drug design relies heavily on the three-dimensional structure of the target protein. When the experimental structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling can be employed to build a theoretical 3D model. This technique constructs a model of the target protein based on its amino acid sequence and its similarity to one or more homologous proteins with known structures.
The process of homology modeling is a cornerstone of structure-based design for inhibitors of various enzymes. For derivatives of thieno[3,2-d]pyrimidine, this approach is invaluable when targeting proteins for which no crystal structure is available. The generated homology model can then be used in molecular docking studies to predict the binding mode of ligands like this compound, guiding the design and optimization of more potent and selective inhibitors. ekb.eg
For example, in the development of inhibitors for deoxynucleoside kinase analogues, where experimental structures may be lacking, homology modeling has been successfully used to generate protein models for subsequent docking studies. nih.gov This combined approach of homology modeling and molecular docking provides crucial insights into the ligand-receptor interactions that are essential for the rational design of new therapeutic agents. nih.gov The quality and reliability of the homology model are critical for the success of such in silico studies.
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations provide a dynamic view of the ligand-protein complex, offering insights that are not accessible through static docking studies. These simulations can be used to assess the stability of the docked pose, explore the conformational landscape of the ligand and the protein, and elucidate the detailed mechanism of their binding.
MD simulations have been employed to study the stability and rigidity of complexes formed between various ligands and their protein targets. For instance, in a study of thieno[2,3-d]pyrimidine derivatives, MD simulations were conducted to investigate the stability of the ligand-protein complexes. The trajectories from these simulations can be analyzed to calculate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information about the stability of the complex and the flexibility of different regions of the protein, respectively.
Furthermore, MD simulations can be used to perform more advanced calculations, such as binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more accurate estimation of the binding affinity compared to docking scores alone. In a study of 2-mercaptothieno[2,3-d]pyrimidine derivatives, MD simulations followed by MM-GBSA calculations were correlated with the cytotoxic effects of the compounds. This demonstrates the power of MD simulations in refining the predictions from molecular docking and providing a more comprehensive understanding of the binding process at a molecular level.
Advanced Research Applications and Methodological Contributions of 2 Ethylthieno 3,2 D Pyrimidin 4 3h One Derivatives
Utilization as Chemical Probes for Biological System Interrogation
Derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one core are valuable as chemical probes for investigating the function of biological systems. By designing molecules that selectively inhibit specific enzymes, researchers can dissect complex cellular pathways. For instance, a series of thieno[3,2-d]pyrimidinones were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). These compounds serve as tools to study the role of this enzyme in hormone metabolism and associated pathologies. The development of such inhibitors allows for the characterization of enzyme binding sites and the elucidation of structure-activity relationships, which are crucial for understanding the enzyme's biological role.
In one study, researchers created conformationally restricted thieno[3,2-d]pyrimidinones to probe the enzyme's active site, identifying a moderately active compound that helped characterize the biologically active conformation for inhibition. This research showcases how these derivatives can be employed to explore and understand specific enzymatic processes within a cellular context.
Role as Versatile Building Blocks in Complex Heterocyclic Synthesis
The thieno[3,2-d]pyrimidin-4(3H)-one nucleus is a highly versatile building block in synthetic chemistry, enabling the construction of more complex, polyfunctional heterocyclic systems. researchgate.net Its core structure can be readily modified at several positions, allowing for the systematic exploration of chemical space and the optimization of biological activity.
The synthesis often begins with substituted 3-aminothiophene-2-carboxylates, which can be cyclized with various reagents to form the pyrimidinone ring. bibliomed.org For example, reacting methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates is a common method to introduce substituents at the N3 position of the pyrimidinone ring. bibliomed.org Further functionalization, such as chlorination of the 4-oxo group with reagents like phosphorus oxychloride, converts it into a reactive 4-chlorothieno[3,2-d]pyrimidine. nih.gov This intermediate is a key precursor that allows for the introduction of various nucleophiles at the C4 position, leading to a diverse library of derivatives with potential applications as kinase inhibitors and other therapeutic agents. nih.gov The adaptability of this scaffold makes it a cornerstone for generating novel molecular architectures in drug discovery programs. researchgate.netnih.gov
Exploration in Agrochemical Research (e.g., Herbicidal Activity)
The search for new herbicides with improved efficacy and novel modes of action is a critical area of agrochemical research. Heterocyclic compounds related to the thienopyrimidine family have emerged as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death in susceptible weeds.
Research into related structures, such as thieno[2,3-d]pyrimidine-2,4-diones, has led to the discovery of highly potent herbicidal agents. nih.gov For example, compound 6g (see table below) from this class demonstrated excellent, broad-spectrum weed control at application rates of 30-75 g ai/ha. nih.gov Its inhibitory constant (Kᵢ) against tobacco PPO was found to be 2.5 nM, significantly more potent than the commercial herbicide flumioxazin. nih.gov Similarly, a series of pyrido[2,3-d]pyrimidine-2,4-dione hybrids also showed promise, with compound 11q exhibiting a Kᵢ of 0.0074 μM against PPO and providing effective weed control at rates comparable to flumioxazin. These findings highlight the potential of the broader thienopyrimidine scaffold in developing next-generation herbicides.
| Compound | Chemical Class | Inhibitory Constant (Kᵢ) | Reference |
|---|---|---|---|
| Compound 6g | Thieno[2,3-d]pyrimidine-2,4-dione | 2.5 nM | nih.gov |
| Compound 11q | Pyrido[2,3-d]pyrimidine-2,4-dione | 7.4 nM (0.0074 µM) | |
| Flumioxazin (Commercial Herbicide) | N-phenylphthalimide | 46 nM | nih.gov |
| Trifludimoxazin | Pyrimidinedione | 31 nM | nih.gov |
Development of Chromophores with Aggregation-Induced Emission (AIE) Properties
In materials science, there is a significant interest in luminogens with aggregation-induced emission (AIE) for applications in bio-imaging and as bioprobes. nih.gov Unlike conventional dyes that suffer from fluorescence quenching in high concentrations or the solid state, AIE-active molecules become highly emissive upon aggregation. nih.gov This property is often attributed to the restriction of intramolecular rotations in the aggregated state.
Recent research has demonstrated that the thienopyrimidine scaffold can be used to construct novel AIE-active chromophores. nih.govacs.org By attaching multiple rotatable and twisted aryl groups to the core thienopyrimidine heterocycle, scientists have successfully synthesized dyes that are weakly fluorescent in solution but become strong emitters in the solid state or when aggregated. acs.org These novel thienopyrimidine derivatives have been shown to exhibit quantum yields up to 10.8% in their aggregated form. nih.gov Theoretical calculations using density functional theory (DFT) have supported the experimental findings, confirming that the unique photophysical properties arise from the specific molecular design. acs.orgnih.gov This development opens up possibilities for using biocompatible thienopyrimidine-based AIEgens in advanced biological applications. acs.org
Contributions to Fragment-Based Drug Discovery and Lead Optimization
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. It involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then synthetically elaborated or linked together to produce more potent, high-affinity ligands.
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has proven to be an exceptionally successful fragment in FBDD campaigns. In a notable example, this core was identified as a binder to 3-phosphoinositide-dependent protein kinase-1 (PDK1), a crucial target in cancer therapy, through an NMR-based fragment screening approach. The initial fragment exhibited weak binding, but its ligand efficiency was high.
Using computational modeling, researchers designed modifications to the fragment to enhance its interaction with the PDK1 active site. This led to the synthesis of a series of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds. Through this lead optimization process, derivatives with significantly improved inhibitory activity were developed, reaching low micromolar potency in biochemical assays. This work exemplifies how the thieno[3,2-d]pyrimidin-4(3H)-one core can serve as a starting point in FBDD, enabling a "fragment growing" strategy to create novel and potent enzyme inhibitors.
| Compound Stage | Description | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Initial Fragment | Core thieno[3,2-d]pyrimidin-4(3H)-one scaffold identified via NMR screening. | Weak binding (mM range) | |
| Optimized Lead | Synthesized 6,7-disubstituted thienopyrimidin-4-one derivatives. | Low micromolar (µM) range |
Future Research Directions and Unaddressed Areas
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While established methods exist for the synthesis of thienopyrimidine cores, future research should focus on creating more efficient, cost-effective, and environmentally benign routes specifically tailored for 2-ethylThieno[3,2-d]pyrimidin-4(3H)-one and its analogs. nih.govresearchgate.net Current multi-step syntheses often require harsh reagents and tedious purification steps. nih.govnih.gov
Future avenues include:
One-Pot and Multi-Component Reactions: Developing a one-pot synthesis, similar to those reported for other thieno[2,3-d]pyrimidin-4(3H)-ones, could significantly improve efficiency. nih.govnih.gov A catalytic four-component reaction involving a suitable ketone, an ethyl cyanoacetate (B8463686) equivalent, elemental sulfur, and a source for the ethyl group at the 2-position could offer a streamlined and atom-economical approach. nih.gov
Green Chemistry Approaches: The exploration of microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for related heterocyclic systems. nih.gov Future work should investigate microwave irradiation for key cyclization and substitution steps in the synthesis of the target compound.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Developing a flow-based synthesis for the this compound scaffold would be a significant advancement for sustainable production.
Expansion of SAR Studies to Novel Substitution Patterns and Isomeric Scaffolds
A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of the this compound core. Research on related thienopyrimidines has demonstrated that substitutions at various positions can dramatically influence biological activity. acs.orgnih.govnih.gov
Table 1: Proposed SAR Expansion for this compound
| Position | Proposed Substitutions | Rationale |
| N3 | Small alkyl chains, (substituted) benzyl (B1604629) groups, cyclic amines | Modulate solubility, membrane permeability, and interactions with the solvent-exposed region. nih.gov |
| C5 | Aryl and heteroaryl groups | Explore potential π-stacking interactions within target binding sites. acs.org |
| C6 | Halogens (F, Cl, Br), small alkyl groups, alkynyl groups | Modulate electronic properties and provide vectors for further functionalization. nih.govnih.gov |
| C7 | Fused rings (e.g., tetrahydrobenzo, cyclohepta) | Introduce conformational constraints and explore larger binding pockets. nih.govresearchgate.net |
Furthermore, exploring isomeric scaffolds is a key strategy. The bioisosteric relationship between thieno[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and quinazolines is well-documented. nih.govnih.gov Synthesizing and evaluating the 2-ethyl derivative of the thieno[2,3-d]pyrimidin-4(3H)-one and thieno[3,4-d]pyrimidine (B1628787) isomers could lead to the discovery of compounds with altered target profiles and improved properties. researchgate.net
Deeper Mechanistic Understanding through Advanced Biophysical Techniques
While computational docking is a valuable tool for predicting binding modes, a deeper, experimentally validated understanding of the molecular interactions is necessary. nih.govresearchgate.net Future research should employ a suite of advanced biophysical techniques to elucidate the precise mechanism of action.
High-Resolution Crystallography: Co-crystallization of this compound analogs with their target proteins can reveal specific binding interactions, conformational changes, and the role of water molecules in the binding pocket. acs.orgacs.org This has been successfully used to identify unique mechanisms like "tyrosine-flipping" in bacterial TrmD inhibitors. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify direct binding and map the ligand's binding epitope, providing crucial data for SAR.
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the association and dissociation rates of the compound with its target, offering a more nuanced view of binding affinity beyond simple IC50 values.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane-bound targets, cryo-EM can provide structural information that is often inaccessible through crystallography.
Exploration of Emerging Biological Targets and Pathways
The thienopyrimidine scaffold has shown remarkable versatility, with derivatives reported to inhibit a wide range of biological targets. researchgate.netmdpi.com While initial studies might focus on known targets, a key future direction is the unbiased exploration for novel targets and pathways affected by this compound.
Table 2: Potential Emerging Targets for the Thienopyrimidine Core
| Target Class | Specific Examples | Rationale Based on Scaffold Activity |
| Kinases | PI3K isoforms, SIRT1/2/3, FLT3, JNK3, GSK3β | The scaffold is a known "hinge-binder" for many kinases. acs.orgmdpi.comnih.govrsc.org |
| Metabolic Enzymes | SHMT2, GARFTase, AICARFTase, 17β-HSD2 | Derivatives have shown activity against enzymes in one-carbon metabolism and steroidogenesis. nih.govnih.gov |
| Bacterial Enzymes | tRNA (guanine37-N1)-methyltransferase (TrmD), DNA Gyrase | The scaffold has proven effective as a novel antibacterial agent. acs.orgresearchgate.net |
| Anti-parasitic Targets | Plasmodium life cycle stages | Thienopyrimidines have shown dual-stage antiplasmodial activity. nih.gov |
Screening campaigns using large panels of cancer cell lines, coupled with metabolomic or proteomic profiling, can help identify unexpected activities and novel mechanisms of action. nih.govnih.gov For instance, identifying specific metabolic vulnerabilities created by the compound could open up new therapeutic strategies. nih.gov
Design of Multi-Targeting Agents Based on the this compound Core
Complex diseases like cancer often involve multiple redundant or interacting signaling pathways, which can lead to drug resistance. nih.gov Designing single chemical entities that modulate multiple targets is a promising strategy to overcome this challenge. rsc.org The this compound core is an excellent starting scaffold for creating such multi-targeting agents.
Future design strategies could include:
Pharmacophore Hybridization: This involves covalently linking the thienopyrimidine core with a known pharmacophore for a second, distinct target. This has been successfully applied to create dual inhibitors of EGFR and VEGFR-2, or EGFR and FGFR. researchgate.netnih.gov
Scaffold-Based Design: By carefully decorating the core at different positions, it may be possible to achieve dual inhibitory activity without a formal linker. For example, substitutions at one position could confer affinity for one kinase's active site, while modifications at another position target a second kinase. Research has shown that inhibiting both cytosolic and mitochondrial one-carbon metabolism can be achieved with specific 6-substituted thieno[2,3-d]pyrimidines. nih.gov
Fragment-Based Growth: Using the thienopyrimidine core as a "fragment," it can be grown into adjacent binding pockets to pick up additional interactions and potentially engage allosteric sites or a second target in a protein complex.
The development of such dual- or multi-target agents could lead to more effective therapies with a reduced likelihood of resistance emergence. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-ethylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : A widely used approach involves cyclization of 2-amino-thiophene derivatives with formamide at elevated temperatures (140°C) to form the thienopyrimidinone core . Subsequent alkylation or substitution at the 2-position can introduce the ethyl group. For example, Pd-catalyzed C–C cross-coupling reactions with ethynylbenzene or trimethylsilylacetylene enable functionalization at the 6-position, as demonstrated in the synthesis of 6-(phenylethynyl) derivatives . Alternative routes avoid toxic reagents like POCl₃ by using formamide for cyclization, improving safety and yield .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For instance, the tert-butylamino group in derivatives shows distinct singlet peaks at δ 1.39 ppm (¹H NMR) and 20.8 ppm (¹³C NMR) .
- IR Spectroscopy : The carbonyl stretch (ν C=O) appears at ~1745 cm⁻¹, indicative of the pyrimidinone ring’s quasi o-quinonoid form .
- HRMS : Validates molecular weight with precision (e.g., [M + H]+ calculated as 310.1009, observed 310.1003) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Modifying the 6- and 7-positions significantly impacts activity. For PDE7 inhibition, 7-substituted derivatives (e.g., compound 28e ) achieve nanomolar potency, while 6-substituted analogs lose selectivity .
- Pharmacophore Modeling : Computational tools like OpenEye’s Fred Receptor software predict binding affinity to targets (e.g., tyrosinase or mPGES-1) by analyzing substituent interactions .
- In Vitro Screening : Prioritize derivatives showing >50% inhibition in enzymatic assays (e.g., against Plasmodium falciparum or cancer cell lines) .
Q. What computational strategies are effective for predicting the binding modes of thienopyrimidinone derivatives to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like OpenEye’s Omega2 and Fred2 to simulate ligand-receptor interactions. For example, docking studies justified the anti-tyrosinase activity of 2-substituted tetrahydrobenzo[4,5]thieno derivatives by identifying hydrogen bonds with active-site residues .
- Ligand Efficiency Metrics : Optimize fragment-sized compounds (e.g., ligand efficiency >0.3) to balance potency and molecular weight, as seen in PDE7 inhibitor development .
Q. How should researchers address contradictions in biological assay data for structurally similar derivatives?
- Methodological Answer :
- Dose-Response Analysis : Confirm activity trends using IC₅₀ values. For example, derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) may show enhanced DHFR inhibition but reduced solubility, necessitating SAR refinement .
- Off-Target Profiling : Test selectivity against related enzymes (e.g., COX-2 vs. mPGES-1) to explain discrepancies in anti-inflammatory activity .
- Crystallography/SPR : Resolve binding ambiguities via X-ray structures or surface plasmon resonance to validate docking predictions .
Methodological Challenges and Solutions
Q. What strategies improve the solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl or methoxy groups at the 5-position (e.g., 2,4-dihydroxybenzene fragment in compound 4g ), enhancing aqueous solubility .
- Prodrug Design : Convert the 4-oxo group to a phosphate ester, as demonstrated in pyrimidine-based drug development .
Q. How can researchers validate the mechanism of action for novel thienopyrimidinone derivatives?
- Methodological Answer :
- Enzymatic Assays : Measure IC₅₀ values against purified targets (e.g., tyrosinase or PDE7) .
- Cellular Efficacy : Confirm target engagement using phospho-antibody assays or gene knockout models. For example, PDE7 inhibitors reduced cAMP levels in T-cells, correlating with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
